molecular formula C8H18N2O2 B057426 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 101857-33-4

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B057426
CAS No.: 101857-33-4
M. Wt: 174.24 g/mol
InChI Key: KUDOGXKYRYOEPB-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a substituted diamine derivative where one hydroxyl group of 1,2-propanediamine is replaced by a tetrahydro-2H-pyran-2-yloxy (THP-O-) moiety. This modification introduces steric and electronic effects, altering its physicochemical and reactivity profiles compared to simpler diamines. The THP group is a cyclic ether known for its role as a protecting group in organic synthesis, enhancing solubility in organic solvents and influencing hydrogen-bonding interactions .

Properties

IUPAC Name

3-(oxan-2-yloxy)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOGXKYRYOEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553550
Record name 3-[(Oxan-2-yl)oxy]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101857-33-4
Record name 3-[(Oxan-2-yl)oxy]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Hydroxy-1,2-Propanediamine

The precursor 3-hydroxy-1,2-propanediamine is synthesized via amination of 3-hydroxy-1,2-dichloropropane. As detailed in patent CN103012158A, high-pressure ammonolysis in the presence of catalysts (e.g., NH₃/H₂O at 160–180°C, 8–12 MPa) yields the diamine. Gas chromatography (GC) monitoring ensures complete conversion of the dichloride intermediate.

ParameterConditions
Substrate3-Hydroxy-1,2-dichloropropane
Ammonia Concentration25–30% (w/w) in H₂O
Temperature160–180°C
Pressure8–12 MPa
Reaction Time4–5 hours

THP Ether Formation via Dihydropyran (DHP) Coupling

The hydroxyl group of 3-hydroxy-1,2-propanediamine is protected using dihydropyran (DHP) in the presence of an acid catalyst, typically para-toluenesulfonic acid (TsOH)3. The reaction proceeds via carbocation intermediacy: protonation of DHP generates a resonance-stabilized carbocation, which undergoes nucleophilic attack by the alcohol to form the THP ether3.

Mechanistic Overview

  • Protonation : DHP is protonated at the less substituted carbon, forming a carbocation stabilized by resonance3.

  • Nucleophilic Attack : The hydroxyl oxygen of 3-hydroxy-1,2-propanediamine attacks the carbocation, forming a C–O bond3.

  • Deprotonation : TsO⁻ abstracts a proton to yield the neutral THP ether3.

Optimized Reaction Conditions

ComponentRole/Quantity
Dihydropyran (DHP)1.2 equivalents
TsOH0.1 equivalents (catalytic)
SolventTetrahydrofuran (THF) or CH₂Cl₂
Temperature0°C → 23°C (gradual warming)
Reaction Time1–2 hours

Advanced Techniques: Continuous Flow Reactors

To enhance scalability and reproducibility, VulcanChem advocates for continuous flow reactors in THP ether synthesis. This method minimizes side reactions (e.g., over-alkylation) by ensuring rapid mixing and precise temperature control.

Flow Reactor Parameters

ParameterValue
Flow Rate5 mL/min
Residence Time10–15 minutes
Temperature25°C
Pressure1–2 bar

Compared to batch processes, flow systems improve yield consistency (85–92% vs. 78–85% in batch) and reduce catalyst loading by 20%.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polarity and potential byproducts. VulcanChem recommends a combination of silica gel chromatography and crystallization:

Chromatographic Purification

  • Stationary Phase : Silica gel (60–120 mesh)

  • Mobile Phase : Gradient of hexane/ethyl acetate (4:1 → 1:1)

  • Rf Value : 0.3–0.4 (hexane/EtOAc 3:1)

Crystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity (HPLC analysis).

Challenges and Mitigation Strategies

Competing Amine Reactions

The primary and secondary amines in 1,2-propanediamine may react with DHP, leading to undesired N-alkylation. To suppress this:

  • pH Control : Maintain mildly acidic conditions (pH 4–5) to protonate amines, reducing nucleophilicity3.

  • Stoichiometry : Use a slight excess of DHP (1.2 eq) to favor O- over N-alkylation.

Hydrolytic Instability

The THP ether is susceptible to acid-catalyzed cleavage. Storage recommendations include:

  • Temperature : –20°C under inert atmosphere (N₂/Ar)

  • Stabilizers : Add 0.1% (w/w) ascorbic acid to inhibit oxidation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Batch (TsOH)78–8595–98ModerateHigh
Continuous Flow85–9299+HighModerate
High-Pressure Ammonolysis65–7590–93LowLow

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or DMSO, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 1,2-Propanediamine (1,2-PDA) : A primary diamine with two adjacent amine groups. Molecular formula: C₃H₁₀N₂. Lacks the THP-O- substituent, leading to higher basicity and reactivity in crosslinking or polymer applications .
  • 1,3-Propanediamine (1,3-PDA) : A structural isomer with amines separated by a three-carbon chain. Exhibits lower steric hindrance compared to the THP-substituted derivative, facilitating faster nucleophilic reactions .
  • 1,2-Ethylenediamine: A shorter-chain diamine (C₂H₈N₂) with high polarity and strong chelating properties, often used in coordination chemistry.

Physicochemical Properties

Property 1,2-Propanediamine, 3-[(THP-2H-pyran-2-yl)oxy]- 1,2-Propanediamine 1,3-Propanediamine
Molecular Weight ~189.24 g/mol (estimated) 74.12 g/mol 88.15 g/mol
Amine Type Primary + Secondary amine Two primary amines Two primary amines
Solubility Higher in organic solvents (e.g., dioxane) Miscible in water Miscible in water
Stability Acid-labile (THP group hydrolyzes in acid) Stable under acidic conditions Stable

Research Findings and Data Gaps

  • Spectroscopic Data : Analogous compounds in and highlight the importance of NMR and HRMS for structural validation, which would be critical for confirming the THP-O- substitution .
  • Industrial Use: notes polyurethane applications for similar diamines, but the target compound’s steric effects may limit its utility in bulk polymer synthesis .

Biological Activity

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, chemical properties, biological activity, and potential therapeutic uses of this compound, supported by data tables and research findings.

The compound possesses a unique structure characterized by a 1,2-propanediamine backbone with a tetrahydro-2H-pyran-2-yloxy substituent. Its IUPAC name is 3-(oxan-2-yloxy)propane-1,2-diamine. The molecular formula is C8H18N2O2C_8H_{18}N_2O_2, and it has a molecular weight of 174.24 g/mol. The InChI key for this compound is KUDOGXKYRYOEPB-UHFFFAOYSA-N.

PropertyValue
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
IUPAC Name3-(oxan-2-yloxy)propane-1,2-diamine
InChI KeyKUDOGXKYRYOEPB-UHFFFAOYSA-N

Synthesis

The synthesis of 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,2-propanediamine with tetrahydro-2H-pyran-2-ol under controlled conditions. Common methods include:

  • Catalysis : Use of specific catalysts to enhance reaction efficiency.
  • Solvents : Employing solvents like methanol or DMSO to facilitate the reaction.
  • Purification : Techniques such as chromatography are utilized to achieve high purity levels in the final product.

Biological Activity

Research indicates that 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that this compound may interact with bacterial membranes or enzymes, potentially leading to antibacterial effects. For instance, in vitro assays demonstrated its capability to inhibit the growth of certain Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with key enzymes in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cellular functions.
  • Oxidative Stress Reduction : Acting as an antioxidant to mitigate oxidative damage.

Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Study on PPARγ Agonism : Research on similar compounds indicated that they could act as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways related to glucose and lipid metabolism .
  • Antioxidant Studies : Compounds with structural similarities demonstrated significant antioxidant properties in various assays, suggesting potential applications in reducing oxidative stress-related diseases .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress
Enzyme InhibitionModulation of metabolic pathways

Q & A

Q. What are the optimal synthetic routes for 1,2-propanediamine derivatives with tetrahydropyranyl (THP) protecting groups, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of THP-protected amines like this compound typically involves nucleophilic substitution or coupling reactions. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred for better solubility of intermediates .
  • Catalysts : Pyridinium p-toluenesulfonate (PPTS) is widely used for THP protection/deprotection due to mild acidic conditions .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like hydrolysis .
  • Yield optimization : Reported yields for similar THP-protected intermediates range from 39% (direct coupling) to >70% (multi-step protocols with purification) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.4–4.2 ppm indicate THP ether protons, while δ 1.4–2.0 ppm correspond to diamine protons. Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Signals near 98–102 ppm confirm the THP oxygenated carbon .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical for handling THP-protected diamines in lab settings?

Methodological Answer:

  • Hazard mitigation : THP derivatives are flammable (flash point ~40°C) and may release toxic fumes upon decomposition. Use fume hoods, avoid open flames, and store under inert gas .
  • First aid : Skin/eye contact requires immediate rinsing with water (15+ minutes). Inhalation necessitates fresh air and medical monitoring .

Advanced Research Questions

Q. How do steric and electronic effects of the THP group influence reactivity in downstream functionalization?

Methodological Answer:

  • Steric hindrance : The THP group shields the adjacent amine, reducing nucleophilicity. This necessitates stronger bases (e.g., LDA) for deprotonation in alkylation reactions .
  • Electronic effects : The ether oxygen stabilizes adjacent carbocations, facilitating SN1-type mechanisms in acidic media. Computational studies (DFT) can model charge distribution .
  • Case study : In a 2022 synthesis, THP protection improved regioselectivity in Pd-catalyzed cross-coupling by 30% compared to benzyl groups .

Q. What strategies resolve contradictions in spectral data for THP-protected intermediates?

Methodological Answer:

  • Contradiction source : Variability in THP ring puckering (chair vs. boat conformers) leads to split NMR signals.
  • Resolution :
    • Variable-temperature NMR : Cooling to −40°C simplifies splitting by slowing ring interconversion .
    • 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm assignments .
    • X-ray crystallography : Definitive structural confirmation (e.g., CCDC 965195 for a related THP compound) .

Q. Can computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Molecular docking : Models interactions with enzyme active sites (e.g., amine oxidases) to predict metabolic pathways .
  • MD simulations : Analyze solvation dynamics and stability of the THP-diamine complex in aqueous vs. organic phases .
  • Software tools : Gaussian (DFT), AutoDock, or Schrödinger Suite are standard for such studies .

Q. What are the challenges in enantioselective synthesis of this chiral diamine?

Methodological Answer:

  • Chiral induction : Use of Evans auxiliaries or organocatalysts (e.g., proline derivatives) achieves enantiomeric excess (ee).
    • Example: A 2013 study reported 85% ee using a thiourea catalyst in asymmetric Michael additions .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry quantifies ee .

Q. How does the THP group impact the compound’s solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • LogP calculations : THP increases hydrophobicity (LogP +1.2 vs. unprotected diamine), reducing aqueous solubility but enhancing membrane permeability .
  • In vitro assays : Compare cytotoxicity (e.g., HepG2 cells) of THP-protected vs. deprotected forms to assess prodrug potential .

Q. What are the limitations of current synthetic methodologies for scaling up this compound?

Methodological Answer:

  • Bottlenecks :
    • Multi-step protection/deprotection increases cost and time .
    • Low yields in catalytic steps (e.g., <40% in cross-couplings) .
  • Solutions :
    • Flow chemistry improves heat/mass transfer for exothermic reactions .
    • Greener solvents (e.g., cyclopentyl methyl ether) enhance sustainability .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core modifications :
    • Replace THP with other protecting groups (e.g., Boc, Fmoc) to compare stability .
    • Introduce substituents on the diamine backbone (e.g., alkyl, aryl) to modulate basicity .
  • Biological testing :
    • Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

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